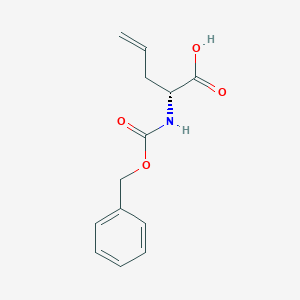

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Description

Propriétés

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEZDWGCGXHLEW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437256 | |

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127474-54-8 | |

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a chiral building block of significant interest, holds a pivotal role in the design and synthesis of novel peptides and complex molecular architectures. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis. Detailed experimental protocols for its preparation and characterization, including spectroscopic analysis, are presented. Furthermore, this guide delves into the mechanistic underpinnings of its utility in synthetic chemistry, particularly the strategic application of the benzyloxycarbonyl (Cbz) protecting group. The information compiled herein is intended to serve as a valuable resource for researchers engaged in peptide synthesis, medicinal chemistry, and the development of new therapeutic agents.

Introduction: The Significance of a Chiral Building Block

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as N-Cbz-(R)-allylglycine, is a non-proteinogenic amino acid derivative. Its structure incorporates a terminal alkene functionality and a chiral center at the alpha-carbon, making it a versatile precursor for a variety of chemical transformations. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine, a feature critical for controlled and sequential peptide synthesis.[1] The unique combination of these structural elements allows for its application in the synthesis of modified peptides, peptidomimetics, and other biologically active molecules. The terminal alkene, for instance, can be a handle for various chemical modifications such as olefin metathesis, hydroboration-oxidation, and Heck coupling, enabling the introduction of diverse functionalities.

Chemical Structure and Properties

The chemical structure of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is characterized by a five-carbon chain with a carboxylic acid at one end and a terminal double bond. The amino group at the second carbon is protected with a benzyloxycarbonyl group, and the stereochemistry at this chiral center is of the (R)-configuration.

Figure 1. Chemical structure of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₄ | [2] |

| Molecular Weight | 249.26 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane | General knowledge |

Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid: A Step-by-Step Protocol

The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is typically achieved through the protection of the amino group of (R)-allylglycine. The enantiomerically pure (R)-allylglycine can be obtained through various asymmetric synthesis methods or by enzymatic resolution. Herein, we present a detailed protocol for the Cbz protection of commercially available (R)-allylglycine.

Cbz Protection of (R)-Allylglycine

This procedure is adapted from standard Schotten-Baumann conditions for the N-protection of amino acids.[3]

Experimental Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-allylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C.

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M hydrochloric acid. The product will precipitate out of the solution as a white solid.

-

Extraction: Extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Figure 2. Workflow for the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.

Characterization of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and stereochemical integrity. The following spectroscopic techniques are typically employed.

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the allylic protons, the α-proton, the benzylic protons, and the aromatic protons. The chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the carbonyl carbon of the Cbz group, the aromatic carbons, the benzylic carbon, and the carbons of the pentenoic acid backbone. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the C=C stretch of the alkene. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound. |

Note: Specific, experimentally verified spectroscopic data from a peer-reviewed source for the title compound was not available at the time of this guide's creation. The expected data is based on the known chemical structure and data for similar compounds.

The Role of the Cbz Protecting Group in Peptide Synthesis

The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide synthesis, introduced by Bergmann and Zervas in 1932.[3] Its utility stems from its ability to protect the nucleophilic amine of an amino acid from unwanted side reactions during peptide bond formation.

Mechanism of Cbz Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group results in the formation of the stable carbamate linkage.

Figure 3. Simplified mechanism of Cbz protection of an amine.

Deprotection of the Cbz Group

A key advantage of the Cbz group is its facile removal under specific and mild conditions, ensuring the integrity of the newly formed peptide. The most common method for Cbz deprotection is catalytic hydrogenolysis.

Experimental Protocol for Cbz Deprotection (Catalytic Hydrogenolysis):

-

Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: To the solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete, as monitored by TLC.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. The byproducts of this reaction are toluene and carbon dioxide, which are easily removed.

The mechanism of hydrogenolysis involves the oxidative addition of the benzyl-oxygen bond to the palladium surface, followed by hydrogenolysis to cleave the bond and regenerate the catalyst.

Applications in Drug Development and Research

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid serves as a valuable building block in the synthesis of a wide range of molecules with potential therapeutic applications. Its incorporation into peptide sequences can introduce conformational constraints or provide a site for further functionalization, leading to peptides with enhanced stability, receptor affinity, or altered biological activity. The terminal alkene can be utilized in ring-closing metathesis to generate cyclic peptides, which often exhibit improved pharmacological properties compared to their linear counterparts.

Conclusion

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is a versatile and valuable chiral building block for organic synthesis, particularly in the field of peptide chemistry. Its synthesis via the Cbz protection of (R)-allylglycine is a straightforward and efficient process. The strategic use of the Cbz protecting group, coupled with the reactivity of the terminal alkene, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. This guide has provided a detailed overview of its synthesis, characterization, and the fundamental principles governing its application, which should prove beneficial to researchers in their synthetic endeavors.

References

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

- Liskamp, R. M., et al. (2004). A convenient synthesis of N-allyl- and N-propargyl-glycine ethyl esters. Synthesis, 2004(12), 1899-1902.

-

Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 164-178. [Link]

-

Funk, R. L., & Greshock, T. J. (2004). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses, 81, 213. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. (2023). Chemical Science, 14(20), 5665-5671. [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Common Conditions. (n.d.). Cbz Protection. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2425283A - Preparation of allylglycine.

-

PubChem. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. Retrieved from [Link]

-

Brunner, H., Tsuno, T., & Balázs, G. (2019). Chiral Selectivity in the Achiral Amino Acid Glycine. The Journal of Organic Chemistry, 84(24), 16199–16203. [Link]

-

Park, I.-K., Suh, S.-E., Lim, B.-Y., & Cho, C.-G. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454–5456. [Link]

-

Öztürk, N., & Gökce, H. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 935-948. [Link]

-

Cenmed. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (C007B-267263). Retrieved from [Link]

-

Biocompare. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid from MedChemExpress. Retrieved from [Link]

- Google Patents. (n.d.). KR101363884B1 - Process for preparing allylglycine derivatives.

Sources

- 1. Stereospecific synthesis of chiral N-(ethynyl)allylglycines and their use in highly stereoselective intramolecular Pauson–Khand reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | C13H15NO4 | CID 11776816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

A Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (CAS: 127474-54-8): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as (R)-Cbz-allylglycine, is a chiral non-proteinogenic amino acid that has emerged as a pivotal building block in synthetic chemistry and drug development. Its unique trifunctional structure, comprising a stereodefined α-carbon, a robust benzyloxycarbonyl (Cbz) protecting group, and a chemically versatile terminal allyl group, provides a powerful platform for advanced molecular design. The allyl side chain, in particular, serves as an orthogonal reactive handle, enabling a wide array of post-synthetic modifications that are incompatible with standard peptide synthesis chemistries. This guide provides an in-depth examination of the synthesis, purification, and analytical characterization of (R)-Cbz-allylglycine. Furthermore, it explores its core applications, focusing on how its unique structural motifs are leveraged by researchers and medicinal chemists to construct complex peptides, peptidomimetics, and novel therapeutic agents with enhanced stability and tailored functionalities.

Introduction to a Versatile Chiral Building Block

The pursuit of novel therapeutics has increasingly relied on the design of molecules that can precisely interact with biological targets. Unnatural amino acids (UAAs) are at the forefront of this endeavor, as their incorporation into peptides and other scaffolds can confer enhanced stability, unique conformations, and novel biological activities.[1][2][3] (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is a prime example of such a UAA, valued for its distinct structural features.

-

The (R)-Stereocenter: Chirality is fundamental to biological activity. The defined (R)-stereochemistry at the α-carbon is critical, as biological systems like enzymes and receptors are highly stereospecific.[2][4] The enantiomeric purity of this building block is therefore paramount for its intended applications.[4]

-

The Benzyloxycarbonyl (Cbz) Protecting Group: Introduced by Bergmann and Zervas in 1932, the Cbz group was a revolutionary innovation that enabled the first controlled, stepwise synthesis of peptides.[5][6] Its role is to temporarily "mask" the nucleophilic amino group, preventing uncontrolled polymerization during coupling reactions.[5] The Cbz group is prized for its stability across a broad range of reaction conditions while being readily removable under specific, non-hydrolytic conditions, most commonly catalytic hydrogenation.[5][7]

-

The Allyl Side Chain: This is arguably the most significant feature for modern applications. The terminal double bond is a versatile functional group that does not interfere with standard peptide coupling chemistries (e.g., Fmoc or Boc strategies).[8] This orthogonality allows for selective, post-synthetic manipulation of the side chain, providing a gateway to complex molecular architectures such as cyclic peptides and site-specifically modified bioconjugates.[8]

Physicochemical Properties and Safety Data

Accurate identification and safe handling are foundational to successful research. The key properties and safety information for (R)-Cbz-allylglycine are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 127474-54-8 | [9][10] |

| Molecular Formula | C₁₃H₁₅NO₄ | [9][11] |

| Molecular Weight | 249.26 g/mol | [10][11] |

| IUPAC Name | (2R)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid | [10] |

| Synonyms | (R)-Cbz-allylglycine, Cbz-D-allylglycine-OH | [4][12] |

| Appearance | White to off-white solid (typical) | |

| Enantiomer CAS | 78553-51-2 ((S)-enantiomer) | [4][11] |

Table 2: Hazard and Safety Information

| Category | GHS Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [13] |

| Signal Word | Warning | [9][13] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |

Storage and Stability

For long-term integrity, the compound should be stored in a tightly sealed container in a dry, well-ventilated area.[13] Recommended storage temperatures range from room temperature to refrigerated conditions (2-8°C).[9][14] The compound is stable under these recommended conditions but is incompatible with strong acids, bases, and oxidizing/reducing agents.[13]

Synthesis and Purification: A Protocol Rooted in Classic Chemistry

The synthesis of (R)-Cbz-allylglycine is a robust and well-documented procedure based on the Schotten-Baumann reaction. It involves the N-protection of the parent amino acid, (R)-2-aminopent-4-enoic acid ((R)-allylglycine), using benzyl chloroformate (Cbz-Cl).

Causality in Experimental Design

The choice of reagents and conditions is deliberate. An aqueous basic medium (like sodium carbonate) is used to deprotonate the amino group of the starting material, rendering it nucleophilic enough to attack the electrophilic carbonyl carbon of Cbz-Cl.[5] Maintaining a cool temperature (0-5°C) during the addition of Cbz-Cl is critical; this minimizes the hydrolysis of the highly reactive Cbz-Cl and reduces the risk of racemization at the α-carbon, which can be promoted by excessively high pH or temperature.[15] The subsequent acidic workup serves to protonate the carboxylate, making the final product less water-soluble and enabling its isolation.

Caption: Workflow for the synthesis of (R)-Cbz-allylglycine.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of (R)-Cbz-allylglycine.

-

Dissolution: In a flask cooled in an ice bath, dissolve (R)-allylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[5]

-

Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. The key is to maintain the internal temperature below 5°C to prevent degradation of the reagent.[5]

-

Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layer.[5]

-

Acidification & Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to approximately pH 2 using 1 M HCl. The product, being insoluble in acidic water, will precipitate as a white solid. Collect the solid by vacuum filtration, washing with cold water.[5]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final, high-purity (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. Dry the product under a vacuum.

Analytical Characterization

Validation of the final product's identity, structure, and purity is a non-negotiable step.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary technique for structural confirmation. The expected proton signals for (R)-Cbz-allylglycine in a suitable deuterated solvent (e.g., CDCl₃) are:

-

~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.80 ppm (ddt, 1H): Internal vinyl proton (-CH=CH₂).

-

~5.15 ppm (multiplet, 2H): Terminal vinyl protons (=CH₂).

-

~5.10 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~4.40 ppm (multiplet, 1H): The α-proton (-CH(NH)-).

-

~2.55 ppm (multiplet, 2H): The allylic protons (-CH₂-CH=).

-

A broad singlet for the NH proton and the COOH proton (may exchange with D₂O).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight, typically showing the [M+H]⁺ or [M+Na]⁺ adducts corresponding to a mass of 249.26 g/mol .

-

Chiral High-Performance Liquid Chromatography (HPLC): To ensure stereochemical integrity, the enantiomeric excess (e.e.) should be determined using a chiral stationary phase. This confirms that no significant racemization occurred during synthesis and that the product is suitable for stereospecific applications.

Core Applications in Peptide Science and Drug Discovery

The true value of (R)-Cbz-allylglycine lies in the synthetic possibilities unlocked by its allyl side chain. This group acts as a handle for selective chemical transformations that do not affect the rest of the peptide.[8]

Caption: Key applications stemming from the allyl side chain.

-

Peptide Macrocyclization: By incorporating two allylglycine residues into a linear peptide, a ring can be formed via ring-closing metathesis (RCM) using a Grubbs catalyst. This is a powerful strategy to constrain the peptide's conformation, often leading to a dramatic increase in metabolic stability, receptor binding affinity, and cell permeability.[8]

-

Site-Specific Functionalization: The allyl group can undergo cross-metathesis with other olefins to introduce a vast array of functionalities, such as fluorescent dyes for imaging, polyethylene glycol (PEG) chains to improve solubility, or cytotoxic payloads for antibody-drug conjugates.[8]

-

Thiol-Ene "Click" Chemistry: The alkene readily reacts with thiols in a highly efficient and specific radical-mediated addition. This "click" reaction is another excellent method for conjugating molecules of interest to the peptide scaffold under mild conditions.[8]

-

Novel Cleavage Strategies: Recent research has demonstrated that the amide bond of an allylglycine residue within a peptide can be selectively cleaved under mild conditions using gold(III) catalysts.[16] This opens up new possibilities for designing prodrugs or activatable bioprobes that release a payload or signal in response to a specific trigger.

Conclusion

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is far more than a simple protected amino acid. It is a sophisticated chemical tool that embodies key principles of modern organic synthesis: stereochemical control, robust protection strategies, and orthogonal reactivity. Its well-defined synthesis and the unparalleled versatility of its allyl side chain provide researchers and drug developers with a reliable and powerful building block for creating the next generation of precisely engineered peptides and complex therapeutic molecules. The continued exploration of new reactions involving its unique side chain ensures that (R)-Cbz-allylglycine will remain a valuable asset in the synthetic chemist's toolbox for the foreseeable future.

References

- Current time information in Singapore. (n.d.). Google.

- Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. (n.d.). Google Books.

- Chiral Amino Acids Synthesis. (n.d.). BOC Sciences.

- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2020). Chemical Science.

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University.

- Unnatural Amino Acids for Chiral Drugs. (n.d.). BOC Sciences.

- (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid. (n.d.). Benchchem.

- (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. (n.d.). PubChem.

- Safety Data Sheet - (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. (2025). ChemScene.

- Safety Data Sheet - Pent-4-enoic acid. (2025). Sigma-Aldrich.

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.

- L-Allylglycine synthesis. (n.d.). ChemicalBook.

- (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. (n.d.). Achmem.

- cas 127474-54-8|| where to buy (R)-2-(((benzyloxy)carbonyl)amino)pent-4-enoic acid. (n.d.). CM-CAS.

- (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. (n.d.). PubChem.

- (2R)-2-{[(benzyloxy)carbonyl]amino}pent-4-ynoic acid. (n.d.). Sigma-Aldrich.

-

Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Copper Couple. (2015). Organic Syntheses. Retrieved January 14, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

-

Introduction to Peptide Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

- (+)-Allylglycine. (n.d.). PubChem.

-

Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

- Inquiry Product - (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. (n.d.). AbacipharmTech.

- Revolutionizing Peptide Drug Discovery: A Guide to the Synthesis of Peptides Containing (+)-Allylglycine. (n.d.). Benchchem.

- D-Allylglycine, N-benzyloxycarbonyl-, heptyl ester. (n.d.). Wiley.

- (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. (n.d.). Cenmed.

-

High-resolution solid-state NMR structure of Alanyl-Prolyl-Glycine. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

-

(a) Model peptide (R-Y-G-allyl glycine-G-Y-A) bondcleavage reaction at... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]

Sources

- 1. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. achmem.com [achmem.com]

- 10. cas 127474-54-8|| where to buy (R)-2-(((benzyloxy)carbonyl)amino)pent-4-enoic acid [spanish.chemenu.com]

- 11. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | C13H15NO4 | CID 11776816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (+)-Allylglycine | C5H9NO2 | CID 6992334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. (2R)-2-{[(benzyloxy)carbonyl]amino}pent-4-ynoic acid | 1263044-65-0 [sigmaaldrich.com]

- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 16. researchgate.net [researchgate.net]

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid discovery and history

An In-depth Technical Guide to the Discovery and History of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as Cbz-D-allylglycine, is a non-proteinogenic amino acid derivative that serves as a valuable chiral building block in synthetic organic chemistry. Its discovery and application are not the result of a single breakthrough, but rather the logical convergence of foundational chemical principles: the isolation and synthesis of its parent amino acid, D-allylglycine, and the development of robust amine-protection strategies essential for controlled peptide synthesis. This guide provides a comprehensive technical overview of the historical context, synthetic evolution, and core applications of this compound, grounding its significance in the broader narrative of peptide chemistry and asymmetric synthesis.

Historical and Scientific Lineage

The story of Cbz-D-allylglycine is built upon two independent pillars of chemical innovation that eventually merged: the synthesis of the core amino acid structure and the invention of the protecting group that makes it a useful synthetic tool.

The Genesis of the Core Moiety: Allylglycine

The parent compound, allylglycine, first entered the chemical literature in its racemic form (DL-allylglycine). A key early milestone was a 1947 patent granted to the American Cyanamid Company, which detailed a practical, single-step industrial process for its preparation.[1] This method involved the reaction of chloroacetic acid with a significant excess of allylamine, a notable improvement over previous multi-step academic preparations.[1]

This early work established allylglycine as an accessible chemical entity. However, its utility in stereospecific applications, such as drug development, required methods to isolate or synthesize the individual D- and L-enantiomers. The development of asymmetric synthesis techniques throughout the 20th and 21st centuries provided the necessary tools to produce enantiomerically pure precursors like D-allylglycine ((R)-2-aminopent-4-enoic acid).[2][3]

The Enabling Technology: The Carboxybenzyl (Cbz) Protecting Group

The precise, stepwise assembly of peptides was a formidable challenge for early 20th-century chemists. The primary obstacle was the inherent dual reactivity of amino acids, which led to uncontrolled polymerization. This problem was solved in 1932 when Max Bergmann and Leonidas Zervas introduced the Carboxybenzyl (Cbz or Z) group .[4][5]

By reacting an amino acid with benzyl chloroformate, they converted the nucleophilic N-terminal amine into a stable carbamate. This Cbz-protected amino acid was robust enough to withstand the conditions needed for peptide bond formation while being readily removable via catalytic hydrogenation. This invention was revolutionary, transforming peptide synthesis from an art of chance into a controlled, rational science and establishing the Cbz group as a cornerstone of the field, particularly in solution-phase synthesis.[1][2][4]

Synthesis and Methodologies

The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (CAS Number: 127474-54-8) is a direct application of the classic Bergmann-Zervas methodology to the chiral precursor, D-allylglycine.

Evolution of Precursor Synthesis: Accessing D-Allylglycine

The historical preparation of racemic allylglycine has been superseded by modern asymmetric methods to obtain the required D-enantiomer. While classical resolution of racemates was an early approach, contemporary strategies focus on direct enantioselective synthesis. These include:

-

Enzymatic Transamination: ω-aminotransferases can be employed to asymmetrically synthesize chiral amines from prochiral ketones, a green and highly selective method.[6]

-

Asymmetric Alkylation: Chiral auxiliaries or phase-transfer catalysts can direct the alkylation of glycine enolate equivalents to stereoselectively install the allyl group.[7][8]

-

Catalytic Asymmetric Vinylation: A powerful modern approach involves the enantioselective addition of a vinyl group to an aldehyde, followed by a series of transformations to yield the final D-amino acid, as demonstrated by Walsh and colleagues.[2]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} caption [label="Logical Synthesis Pathway", fontsize=12, fontcolor="#5F6368"]; enddot

Diagram 1: Logical flow from precursor synthesis to the final Cbz-protected product.Standard Protocol: The Schotten-Baumann N-Protection

The introduction of the Cbz group is a robust and well-documented procedure. The reaction is typically performed under aqueous alkaline conditions to deprotonate the amino group, enhancing its nucleophilicity, while simultaneously neutralizing the HCl byproduct.

Detailed Experimental Protocol:

-

Dissolution & Cooling: D-allylglycine (1.0 equivalent) is dissolved in an aqueous solution of a suitable base, such as 1 M sodium carbonate (2.0-2.5 equivalents). The vessel is cooled in an ice bath to 0-5 °C to manage the exothermic reaction.

-

Reagent Addition: Benzyl chloroformate (Cbz-Cl, 1.1-1.2 equivalents) is added dropwise to the vigorously stirred solution. The temperature must be carefully maintained below 5 °C to prevent degradation of the Cbz-Cl and potential side reactions. The pH of the mixture is monitored and kept within the 8-10 range.[9]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure completion.

-

Work-up (Extraction): The reaction mixture is first washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification & Isolation: The aqueous layer is cooled again in an ice bath and acidified to a pH of ~2 using a strong acid (e.g., 1 M HCl). The acidic conditions protonate the carboxylate, causing the Cbz-protected amino acid to precipitate out of the solution as it is typically less water-soluble.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white crystalline solid.

| Parameter | Condition | Rationale / Causality |

| Reactants | D-Allylglycine, Benzyl Chloroformate | Starting amino acid and the Cbz-group donor. |

| Solvent | Aqueous Base (e.g., Na₂CO₃) | Deprotonates the amine for nucleophilic attack and neutralizes HCl byproduct. |

| Temperature | 0-5 °C during addition | Controls exothermicity and prevents reagent decomposition.[5] |

| pH | 8-10 | Optimal for amine nucleophilicity without promoting significant racemization.[9] |

| Work-up | Acidification to pH ~2 | Protonates the carboxylate, reducing water solubility and inducing product precipitation. |

Table 1: Key Parameters and Rationale for the N-Cbz Protection of D-Allylglycine.

Applications in Drug Development and Peptide Chemistry

The primary utility of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is as a specialized building block for peptide synthesis. The incorporation of this unnatural D-amino acid serves several strategic purposes.

dot graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

A["(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid"] B["Peptide Synthesis (Solution or Solid-Phase)"] C["Enhanced Proteolytic Stability"] D["Conformational Constraint"] E["Site for Chemical Modification"] F["Modulation of Biological Activity"]

A -> B; B -> C; B -> D; B -> E; B -> F;

{rank=same; C; D; E; F} enddot

Diagram 2: Strategic applications stemming from the use of Cbz-D-allylglycine.Enhancing Metabolic Stability

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in vivo. Introducing a D-amino acid into a peptide sequence disrupts the natural recognition sites for these enzymes, significantly increasing the peptide's half-life and bioavailability—a critical attribute for therapeutic candidates.

Inducing Specific Conformations

The stereochemistry of a D-amino acid can force a peptide backbone to adopt specific secondary structures, such as β-turns or helical motifs. This conformational constraint can lock the peptide into its bioactive shape, enhancing its binding affinity and selectivity for a biological target.

A Handle for Bio-conjugation

The terminal allyl group (-CH₂-CH=CH₂) is a versatile chemical handle. It is unreactive during standard peptide synthesis but can be selectively modified post-synthesis through various reactions, such as:

-

Olefin Metathesis: For cyclization or dimerization of peptides.

-

Thiol-ene "Click" Chemistry: For conjugation to other molecules, such as fluorescent dyes, polymers (e.g., PEG), or cytotoxic agents.

-

Oxidative Cleavage: To generate other functional groups.

This functionality makes Cbz-D-allylglycine a valuable tool for creating complex and multifunctional peptide-based constructs.[5]

Conclusion

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid does not have a singular "discovery" moment but rather represents a sophisticated application of established, field-defining chemical technologies. Its history is rooted in the mid-20th-century synthesis of allylglycine and the revolutionary 1932 invention of the Cbz protecting group. The subsequent rise of asymmetric synthesis provided the enantiomerically pure precursor, D-allylglycine, required for its preparation. As a stable, chiral building block, Cbz-D-allylglycine provides peptide chemists with a strategic tool to enhance drug stability, control conformation, and introduce sites for specific chemical modification, ensuring its continued relevance in modern drug discovery and development.

References

- BenchChem. (2025). An In-Depth Technical Guide to the History and Discovery of DL-Allylglycine. BenchChem Technical Support Team. [URL: https://www.benchchem.com/uploads/technical-guide/An_In-Depth_Technical_Guide_to_the_History_and_Discovery_of_DL-Allylglycine.pdf]

- Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225-12231. [URL: https://www.organic-chemistry.org/abstracts/lit2/083.shtm]

- BenchChem. (n.d.). (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid. Retrieved January 14, 2026, from [URL: https://www.benchchem.com/product/b138658]

- BOC Sciences. (n.d.). CBZ-Amino Acids. Retrieved January 14, 2026, from [URL: https://www.bocsci.

- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem Technical Support Team. [URL: https://www.benchchem.com/uploads/technical-guide/The_Enduring_Guardian_A_Technical_Guide_to_the_Cbz_Protecting_Group_in_Peptide_Synthesis.pdf]

- Royal Society of Chemistry. (2022). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry, 20, 4894-4899. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00726f]

- Long, R. S., & Hofmann, C. M. (1947). U.S. Patent No. 2,425,283. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.

- Shin, J. S., & Kim, B. G. (2002). Necessary and sufficient conditions for the asymmetric synthesis of chiral amines using ω-aminotransferases. Biotechnology and Bioengineering, 77(5), 566-573. [URL: https://pubmed.ncbi.nlm.nih.gov/11857599/]

- CAS Common Chemistry. (n.d.). Diethylhexyl 2,6-naphthalate. American Chemical Society. Retrieved January 14, 2026, from [URL: https://commonchemistry.cas.org/detail?cas_rn=127474-91-3]

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved January 14, 2026, from [URL: https://www.highfine.com/en/newsinfo/107.html]

- LookChem. (n.d.). Cas 475504-31-5,1-Benzyl 2-methyl (2R,4S)-4-hydroxy.... Retrieved January 14, 2026, from [URL: https://www.lookchem.com/cas-475/475504-31-5.html]

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem Technical Support Team. [URL: https://www.benchchem.com/uploads/technical-guide/The_Genesis_of_Controlled_Peptide_Synthesis_A_Technical_Guide_to_the_Cbz_Protecting_Group.pdf]

- Taylor & Francis Online. (n.d.). Asymmetric synthesis – Knowledge and References. Retrieved January 14, 2026, from [URL: https://www.tandfonline.com/topics/chemistry/asymmetric-synthesis]

- Vector Labs. (n.d.). CBZ Protected Amino Acids. Retrieved January 14, 2026, from [URL: https://vectorlabs.com/cbz-protected-amino-acids.html]

- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved January 14, 2026, from [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]

- BenchChem. (n.d.). The Strategic Incorporation of D-Allylglycine in Peptide Design: A Technical Guide to Unlocking Stereochemical Advantages. Retrieved January 14, 2026, from [URL: https://www.benchchem.com/uploads/technical-guide/The_Strategic_Incorporation_of_D-Allylglycine_in_Peptide_Design_A_Technical_Guide_to_Unlocking_Stereochemical_Advantages.pdf]

- Myers, A. G., Gleason, J. L., Yoon, T., & Kung, D. W. (1991). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 113(25), 9677-9679. [URL: https://pubs.acs.org/doi/10.1021/ja00025a049]

Sources

- 1. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]

- 2. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines [organic-chemistry.org]

- 3. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-D-Allyglycine - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Necessary and sufficient conditions for the asymmetric synthesis of chiral amines using ω-aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound, a critical parameter for its application in synthetic chemistry and pharmaceutical research.

Introduction: The Significance of Solubility in Drug Development

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a derivative of allylglycine, is a chiral building block used in the synthesis of complex peptides and other pharmacologically active molecules. The benzyloxycarbonyl (Cbz) protecting group imparts specific characteristics that are advantageous in multi-step syntheses. Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, purification strategies, and the formulation of potential drug candidates. Poor solubility can lead to challenges in achieving desired concentrations for biological assays and can complicate downstream processing. This guide offers a framework for evaluating and understanding the solubility profile of this specific molecule.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. Key properties of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H15NO4 | [1] |

| Molar Mass | 249.26 g/mol | [1] |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid | N/A |

| Synonyms | CBZ-(R)-2-AMINO-4-PENTENOIC ACID, (R)-N-Cbz-2-amino-4-pentenoic acid | [1] |

The structure combines a hydrophobic benzyloxycarbonyl group and an allyl side chain with a polar carboxylic acid and an amino group. This amphipathic nature suggests that its solubility will be highly dependent on the solvent system. While the parent compound, 2-Amino-4-pentenoic acid, is soluble in water, the introduction of the bulky, non-polar Cbz group is expected to significantly decrease aqueous solubility and increase solubility in organic solvents.[2]

Theoretical Solubility Considerations

The solubility of a molecule is governed by the principle of "like dissolves like." The interplay of the functional groups in (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid dictates its behavior in different solvents.

-

Aqueous Solvents: The presence of the carboxylic acid and the amide linkage provides sites for hydrogen bonding with water. However, the large, non-polar benzyloxycarbonyl group and the allyl side chain will likely dominate, leading to low solubility in neutral water. The solubility in aqueous solutions is expected to be pH-dependent. In basic solutions (pH > pKa of the carboxylic acid), the carboxylate anion will form, increasing polarity and enhancing aqueous solubility. Conversely, in acidic solutions (pH < pKa of the amino group, if it were deprotected), the protonated amine would increase solubility. For the Cbz-protected compound, the carboxylic acid's pKa is the primary determinant of pH-dependent aqueous solubility.

-

Organic Solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be effective at dissolving the compound due to their ability to solvate both the polar and non-polar regions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also expected to be good solvents. They can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid and amide groups, while their alkyl chains can interact with the non-polar Cbz group. A related compound, N-Boc-L-Allylglycine, is known to be soluble in methanol.[3]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large non-polar surface area of the benzyloxycarbonyl group suggests some solubility in aromatic solvents like toluene. However, the polar carboxylic acid will limit solubility in highly non-polar aliphatic solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are often effective for dissolving protected amino acids. N-Boc-L-Allylglycine, for instance, is soluble in chloroform.[3]

-

Experimental Protocol for Solubility Determination

A systematic approach is required to experimentally determine the solubility of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. The following protocol outlines a reliable method.

Materials and Equipment

-

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (high purity)

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, toluene)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

pH meter

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the compound into several vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. This is the point at which the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Self-Validating System and Causality

-

Why an excess of solute? This ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Why extended equilibration time? To ensure that the system has reached a true thermodynamic equilibrium.

-

Why centrifugation? To effectively separate the undissolved solid from the saturated solution, preventing overestimation of the solubility.

-

Why a calibrated analytical method? To ensure accurate and precise quantification of the dissolved solute.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a carbamate-protected non-proteinogenic amino acid. Known commonly as N-Cbz-(R)-allylglycine, this compound serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel pharmaceutical agents. Understanding its distinct spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by detailed experimental protocols. The intended audience includes researchers, chemists, and quality control specialists engaged in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is comprised of a central (R)-configured α-amino acid core, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the side chain is an allyl group.

-

Molecular Formula: C₁₃H₁₅NO₄[1]

-

Molecular Weight: 249.26 g/mol [1]

-

CAS Number: 127474-54-8[2]

-

Key Structural Features:

-

Carboxylic Acid: A primary site for peptide bond formation.

-

Cbz Protecting Group: A stable carbamate that prevents unwanted reactions at the nitrogen atom and is removable under specific conditions, such as hydrogenolysis.[3][4]

-

Allyl Group: A reactive handle for further chemical modification or for studying enzyme-inhibitor interactions.

-

Chiral Center: The α-carbon possesses (R)-stereochemistry, a critical determinant of its biological activity and incorporation into stereospecific structures.

-

Below is a diagram of the molecular structure with key atoms numbered for correlation with the NMR spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The data presented here are based on typical values for structurally similar compounds and established chemical shift principles.

¹H NMR Analysis

The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom, as well as their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Atom No.) | Rationale and Field Insights |

|---|---|---|---|---|

| 10.0 - 12.0 | br s | 1H | COOH | The acidic proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. It will readily exchange with D₂O. |

| 7.30 - 7.40 | m | 5H | C9-C13 | These five protons of the phenyl ring of the Cbz group typically appear as a complex multiplet in this region. |

| 5.70 - 5.85 | m | 1H | H4 | This signal corresponds to the internal vinylic proton of the allyl group. Its multiplet structure arises from coupling to both the terminal vinyl protons (H5) and the allylic protons (H3). |

| 5.25 - 5.40 | d | 1H | NH | The amide proton signal often appears as a doublet due to coupling with the α-proton (H2). Its chemical shift can vary, and the signal may broaden with changes in temperature or solvent. |

| 5.10 - 5.20 | m | 2H | H5 | The two terminal vinylic protons are diastereotopic and couple to the internal vinylic proton (H4), resulting in a complex multiplet. |

| 5.12 | s | 2H | H7 | The two benzylic protons of the Cbz group are chemically equivalent and appear as a sharp singlet as there are no adjacent protons to couple with. |

| 4.35 - 4.45 | m | 1H | H2 (α-H) | The α-proton is coupled to the NH proton and the two diastereotopic allylic protons (H3), leading to a multiplet. This is a key diagnostic signal for the amino acid backbone. |

| 2.50 - 2.65 | m | 2H | H3 | These are the allylic protons. They are diastereotopic and couple to the α-proton (H2) and the vinylic proton (H4), resulting in a complex multiplet. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Atom No.) | Rationale and Field Insights |

|---|---|---|

| 175.0 - 177.0 | C1 (COOH) | Carboxylic acid carbonyl carbons are characteristically deshielded and appear at the downfield end of the spectrum. |

| 155.5 - 156.5 | C6 (C=O, Cbz) | The carbamate carbonyl carbon is also significantly deshielded, appearing slightly upfield from the carboxylic acid carbon. |

| 135.5 - 136.5 | C8 (ipso-C) | The ipso-carbon of the phenyl ring to which the benzyloxy group is attached. |

| 132.0 - 133.0 | C4 (=CH-) | The internal sp² carbon of the allyl group. |

| 128.0 - 129.0 | C10, C11, C12 | Aromatic carbons of the phenyl ring. The signals for the meta and para carbons often overlap. |

| 127.5 - 128.5 | C9, C13 | Aromatic carbons of the phenyl ring. The signals for the two ortho carbons. |

| 118.5 - 119.5 | C5 (=CH₂) | The terminal sp² carbon of the allyl group. |

| 67.0 - 68.0 | C7 (-CH₂-Ph) | The benzylic carbon of the Cbz group. |

| 53.0 - 54.0 | C2 (α-C) | The α-carbon, a key indicator of the amino acid structure. |

| 36.0 - 37.0 | C3 (-CH₂-allyl) | The sp³ allylic carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5] Chloroform-d (CDCl₃) is often preferred for its ability to dissolve many organic compounds and its relatively simple solvent signal.

-

Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to achieve adequate signal dispersion.

-

Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. To confirm the identity of the acidic and NH protons, a D₂O exchange experiment can be performed. Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation of Key Vibrational Frequencies

The IR spectrum of this compound is characterized by strong absorptions corresponding to its carboxylic acid, carbamate, and alkene moieties.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid) |

| ~3300 | Medium | N-H stretch (carbamate) |

| ~3080 | Medium | =C-H stretch (vinylic) |

| ~3030 | Medium | =C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |

| ~1690 | Strong, Sharp | C=O stretch (carbamate amide I band) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1530 | Medium | N-H bend (carbamate amide II band) |

| 1200 - 1300 | Strong | C-O stretch (acid and carbamate) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis.

Molecular Ion and Isotopic Pattern

For a molecule of this nature, electrospray ionization (ESI) is a preferred "soft" ionization technique that minimizes fragmentation and typically shows a strong signal for the protonated molecule.

-

Calculated Exact Mass: 249.1001 g/mol for C₁₃H₁₅NO₄[1]

-

Expected ESI-MS (Positive Ion Mode): A prominent peak at m/z = 250.1074, corresponding to the protonated molecule [M+H]⁺.

-

Expected ESI-MS (Negative Ion Mode): A prominent peak at m/z = 248.0928, corresponding to the deprotonated molecule [M-H]⁻.

Key Fragmentation Pathways

Electron Impact (EI) or Collision-Induced Dissociation (CID) in MS/MS experiments will induce fragmentation. The Cbz group, in particular, yields highly characteristic fragments.

Table 4: Predicted Major Mass Fragments

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 249 | [C₁₃H₁₅NO₄]⁺• | Molecular Ion (M⁺•) |

| 204 | [M - COOH]⁺ | Loss of the carboxyl group as a radical. |

| 108 | [C₇H₈O]⁺• | McLafferty rearrangement product from the Cbz group. |

| 91 | [C₇H₇]⁺ | Tropylium ion . A very stable and often abundant fragment resulting from the cleavage of the benzylic C-O bond. This is a hallmark of benzyl-containing compounds.[6][7] |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the tropylium ion. |

The fragmentation of the Cbz group is a critical diagnostic tool. The formation of the highly stable m/z 91 tropylium ion is a dominant process.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500 amu). Optimize source parameters such as capillary voltage and gas temperatures to achieve a stable signal.

-

MS/MS Analysis (Optional): For fragmentation data, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 250.1) in the first mass analyzer and inducing fragmentation via collision with an inert gas (e.g., argon) in the collision cell.

Conclusion

The spectroscopic profile of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is well-defined and consistent with its molecular structure. The ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, with characteristic signals for the allyl, Cbz, and amino acid moieties. IR spectroscopy confirms the presence of key functional groups, including the carboxylic acid and carbamate. Finally, mass spectrometry validates the molecular weight and reveals diagnostically significant fragmentation patterns, most notably the formation of the tropylium ion at m/z 91. Together, these techniques provide a robust and orthogonal set of data for the unambiguous identification and characterization of this important synthetic building block.

References

-

PubChem. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available from: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]

Sources

- 1. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | C13H15NO4 | CID 11776816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

Beyond the Peptide Bond: A Technical Guide to the Biological Activities of Cbz-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a robust and removable protecting group for amines.[1] While its primary role has been in the stepwise assembly of amino acids into peptides, a growing body of evidence reveals that Cbz-protected amino acids themselves possess a diverse range of intrinsic biological activities. This technical guide moves beyond the traditional view of Cbz-amino acids as mere synthetic intermediates to explore their roles as bioactive molecules. We will delve into their mechanisms of action as enzyme inhibitors, receptor antagonists, and antimicrobial and anticancer agents, providing field-proven insights and detailed experimental protocols for their evaluation. This guide is intended to be a comprehensive resource for researchers in drug discovery and chemical biology, illuminating the untapped therapeutic potential of these fundamental building blocks of peptide chemistry.

Introduction: The Dual Identity of Cbz-Protected Amino Acids

The strategic use of protecting groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions and enabling the construction of complex molecules.[2] In the realm of peptide chemistry, the benzyloxycarbonyl (Cbz) group has long been a workhorse for the protection of the α-amino group of amino acids.[3] Its stability under various reaction conditions and facile removal via catalytic hydrogenolysis have made it an indispensable tool for peptide chemists.[3]

However, to view Cbz-protected amino acids solely as synthetic precursors is to overlook their potential as pharmacologically active agents. The addition of the Cbz group significantly alters the physicochemical properties of an amino acid, increasing its hydrophobicity and steric bulk. These changes can lead to novel interactions with biological macromolecules, bestowing upon the Cbz-amino acid a distinct biological activity profile. This guide will explore these activities, providing a deeper understanding of their therapeutic potential and the experimental methodologies used to characterize them.

Enzyme Inhibition: A Prominent Biological Activity

One of the most well-documented biological activities of Cbz-protected amino acids and their derivatives is the inhibition of various classes of enzymes, particularly proteases.

Cysteine Protease Inhibition: Targeting Calpains and Cathepsins

Cbz-dipeptidyl and tripeptidyl derivatives have emerged as potent inhibitors of cysteine proteases like calpains and cathepsins. These enzymes play crucial roles in numerous physiological and pathological processes, making them attractive drug targets.[4][5]

Mechanism of Action: Peptidyl α-keto amides and aldehydes derived from Cbz-protected amino acids are effective inhibitors of calpains. The proposed mechanism involves the nucleophilic addition of the catalytic thiol group of the enzyme to the electrophilic ketone or aldehyde of the inhibitor, forming a reversible, enzyme-bound tetrahedral intermediate.[4] The stereochemistry of the amino acid residues is crucial for potent inhibition, with the all-L stereoisomers generally exhibiting the highest activity.[4]

For instance, Cbz-dipeptidyl α-keto amides with the general structure Cbz-L-Leu-L-AA-CONH-R (where AA is an amino acid residue) have been shown to be potent inhibitors of calpain I and calpain II, with some exhibiting Ki values in the nanomolar range.[6] Similarly, N-benzyloxycarbonyl-L-phenylalanyl-L-alanine ketones and aldehydes have been investigated as inhibitors of cathepsin B.[7]

Experimental Protocol: Fluorometric Calpain Activity Assay

This protocol outlines a method for determining the inhibitory activity of Cbz-protected amino acid derivatives against calpain using a fluorometric assay.[8][9][10][11]

Materials:

-

Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, Calpain Substrate Ac-LLY-AFC, Active Calpain I as a positive control, and a Calpain Inhibitor as a negative control)[8][9]

-

Cell lysate containing activated calpain

-

Test Cbz-amino acid derivative (inhibitor)

-

96-well black plates with clear bottoms

-

Fluorometer with 400 nm excitation and 505 nm emission filters

Procedure:

-

Sample Preparation: Prepare cell lysates containing activated calpain according to the kit manufacturer's instructions. This typically involves treating cells with an inducing agent, followed by lysis in the provided Extraction Buffer.[8][9]

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Cell lysate (containing 50-200 µg of protein) or Active Calpain positive control.

-

Varying concentrations of the Cbz-amino acid inhibitor.

-

Extraction Buffer to a final volume of 85 µL.

-

-

Include a positive control (active calpain without inhibitor) and a negative control (cell lysate with a known calpain inhibitor).[8][9]

-

Initiate the reaction by adding 5 µL of Calpain Substrate (Ac-LLY-AFC) to each well.[8][9]

-

-

Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[8][9]

-

Measurement: Read the fluorescence in a fluorometer at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8][9]

-

Data Analysis: Compare the fluorescence intensity of the wells containing the inhibitor to the positive control to determine the percent inhibition. Calculate the IC50 value of the Cbz-amino acid derivative.

Diagram of Calpain Inhibition Assay Workflow

Caption: Workflow for the fluorometric calpain inhibition assay.

Serine Protease Inhibition

Cbz-dipeptide derivatives have also been explored as inhibitors of serine proteases. For example, peptidyl aldehydes and ketones based on N-benzyloxycarbonyl-L-phenylalanyl-L-alanine have been studied for their inhibitory activity against cathepsin B, which also has serine protease-like characteristics.[7] Furthermore, the P1 amino acid in a Cbz-protected dipeptide can be varied to target specific serine protease subclasses. For instance, a P1 tyrosine or phenylalanine can direct selectivity towards chymotrypsin-like proteases.[12]

Receptor Antagonism: The Case of Cholecystokinin Receptors

A notable example of the receptor-modulating activity of Cbz-protected amino acids is their ability to act as antagonists of cholecystokinin (CCK) receptors.

Mechanism of Action: Several Cbz-amino acids have been shown to competitively and reversibly inhibit the binding of cholecystokinin to its receptors on pancreatic acini.[8] This antagonistic activity prevents CCK-stimulated amylase secretion. The potency of this inhibition is largely dependent on the hydrophobicity of the amino acid side chain, with more hydrophobic side chains generally leading to stronger antagonism. Cbz-cystine has been identified as a particularly potent CCK receptor antagonist.[8]

Experimental Protocol: Radioligand Binding Assay for CCK Receptors

This protocol describes a method to assess the ability of Cbz-amino acids to inhibit the binding of a radiolabeled CCK analog to its receptors in a membrane preparation.[13][14][15][16]

Materials:

-

Membrane preparation from a cell line or tissue expressing CCK receptors (e.g., rat pancreas).

-

Radiolabeled CCK ligand (e.g., ¹²⁵I-CCK-8).

-

Unlabeled Cbz-amino acid (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13]

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing CCK receptors. This typically involves homogenization followed by centrifugation to pellet the membranes.[13]

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (containing a defined amount of protein).

-

50 µL of the Cbz-amino acid test compound at various concentrations.

-

50 µL of the radiolabeled CCK ligand at a fixed concentration (typically at or below its Kd).[13]

-

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CCK).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the concentration of the Cbz-amino acid and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Antimicrobial Activity: A Less Explored Frontier

Recent studies have indicated that Cbz-protected amino acids exhibit antimicrobial activity against a range of bacteria and fungi.[17] This opens up a new avenue for the development of novel antimicrobial agents.

Mechanism of Action: The precise mechanism of antimicrobial action for most Cbz-amino acids is not yet fully elucidated. However, their amphipathic nature, with a hydrophobic Cbz group and a more polar amino acid moiety, suggests that they may act by disrupting the integrity of microbial cell membranes. The introduction of a phenylalanine residue into an antimicrobial peptide has been shown to enhance its selective antibacterial activity against Gram-positive bacteria, suggesting that the aromatic and hydrophobic nature of the Cbz group could play a similar role.[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a method for determining the MIC of Cbz-amino acids against bacterial strains.[18][19][20][21][22]

Materials:

-

Bacterial strain of interest.

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Cbz-amino acid (test compound).

-

Solvent for the test compound (e.g., DMSO), if necessary.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in the appropriate broth.[19]

-

Serial Dilution: Prepare a two-fold serial dilution of the Cbz-amino acid in the 96-well plate. The concentration range should be chosen based on preliminary screening.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control for growth (bacteria and broth only) and a negative control for sterility (broth only). If a solvent is used to dissolve the Cbz-amino acid, a solvent control should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

-